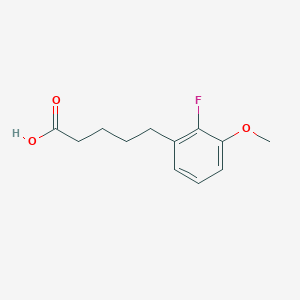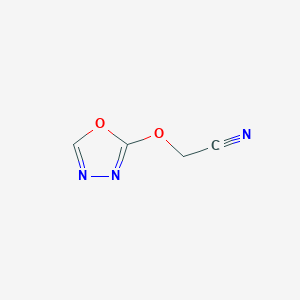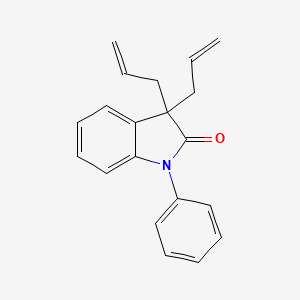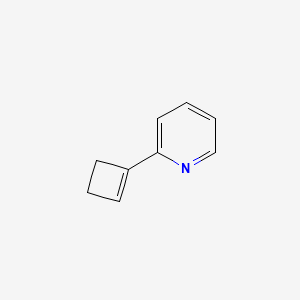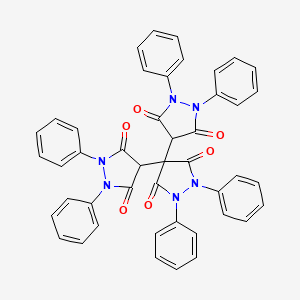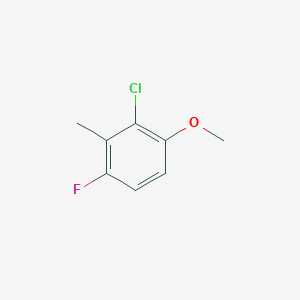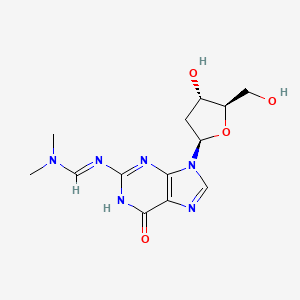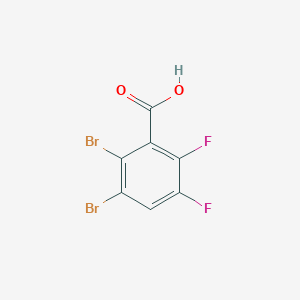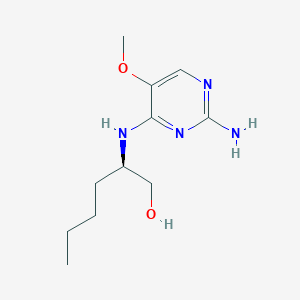
(R)-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol is a chiral organic compound that contains a pyrimidine ring substituted with an amino group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The amino and methoxy groups can be introduced via nucleophilic substitution reactions using appropriate reagents such as ammonia or methanol.
Chiral Side Chain Addition: The hexanol side chain can be added through a chiral auxiliary or asymmetric synthesis approach to ensure the desired ®-configuration.
Industrial Production Methods
Industrial production of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hexanol side chain, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the side chain, potentially leading to the formation of amines or alcohols.
Substitution: The amino and methoxy groups on the pyrimidine ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes involved in metabolic pathways.
Molecular Probes: It may be used as a probe to study biological processes.
Medicine
Drug Development:
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anti-cancer activities.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the corresponding metabolic pathway. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol: The enantiomer of the compound with different stereochemistry.
2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol: The racemic mixture containing both ®- and (S)-enantiomers.
2-((2-Amino-5-methoxypyrimidin-4-yl)amino)pentan-1-ol: A similar compound with a shorter side chain.
Uniqueness
®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol is unique due to its specific ®-configuration, which may confer distinct biological activities and interactions compared to its enantiomer or racemic mixture
Eigenschaften
Molekularformel |
C11H20N4O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
(2R)-2-[(2-amino-5-methoxypyrimidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C11H20N4O2/c1-3-4-5-8(7-16)14-10-9(17-2)6-13-11(12)15-10/h6,8,16H,3-5,7H2,1-2H3,(H3,12,13,14,15)/t8-/m1/s1 |
InChI-Schlüssel |
BCEIXRQEAZHTTP-MRVPVSSYSA-N |
Isomerische SMILES |
CCCC[C@H](CO)NC1=NC(=NC=C1OC)N |
Kanonische SMILES |
CCCCC(CO)NC1=NC(=NC=C1OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


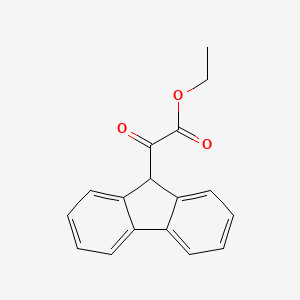

![3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine](/img/structure/B13095896.png)
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)
